GSK2798745

描述

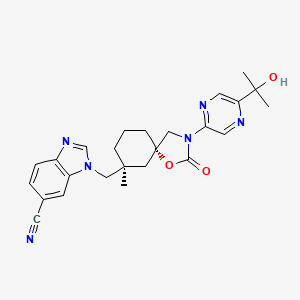

GSK2798745 是一种高效、选择性和口服有效的瞬时受体电位香草素4 (TRPV4) 离子通道阻断剂。 它已被确定为治疗充血性心力衰竭相关的肺水肿的首创药物 . TRPV4 通道在调节血管通透性和肺水肿中起着至关重要的作用,使 this compound 成为有希望的治疗干预候选药物 .

准备方法

GSK2798745 的合成涉及多个步骤,包括螺环氨基甲酸酯结构的形成。 合成路线通常从关键中间体的制备开始,然后进行环化和官能团修饰以获得最终化合物 . 特定的反应条件,如温度、溶剂和催化剂,经过优化以确保高产率和纯度。 工业生产方法可能涉及使用类似路线的大规模合成,并包含额外的纯化和质量控制步骤 .

化学反应分析

Core Synthetic Route and Key Reactions

The synthesis of GSK2798745 began with a high-throughput screening (HTS) hit, compound 1 (IC₅₀ = 16 nM), featuring a spirocarbamate scaffold. The lead optimization focused on enhancing rat pharmacokinetics (PK) and potency through strategic structural modifications:

-

Metabolic Stability Improvement : Early analogs addressed high clearance (64 mL/min/kg) via steric blocking of metabolic sites. Introducing gem-dimethyl groups (e.g., compound 2 ) or methylcyclohexane rings (e.g., compound 3 ) reduced oxidative metabolism but initially compromised potency .

-

Conformational Bias for Potency : Methyl introduction on the cyclohexane ring (compound 3 ) increased TRPV4 inhibition 32-fold (IC₅₀ = 0.5 nM) by enforcing a bioactive conformation. This "conformational locking" strategy was pivotal in restoring potency lost during PK optimization .

Table 1: Impact of Methylcyclohexane Core on TRPV4 Potency

| Compound | Substituent | TRPV4 IC₅₀ (nM) | Rat MRT (h) |

|---|---|---|---|

| 1 | Desmethyl | 16 | 0.7 |

| 3 | Methyl | 0.5 | 0.5 |

| 22 | Ortho-OMe | 1.2 | 1.0 |

Metabolism and Biotransformation Reactions

This compound undergoes hepatic oxidation to form metabolite 1 (62% of circulating drug-related material in humans), identified as a monohydroxylated derivative. Key metabolic and synthetic insights include:

-

Oxidative Hydroxylation : Hydroxylation occurs on the central cyclohexane ring, producing a penta-substituted structure with three stereocenters. This metabolite retains partial TRPV4 activity (IC₅₀ = 56 nM vs. 2 nM for parent) .

-

Synthesis of Metabolite 1 : Two routes were developed:

-

First-Generation Synthesis : Began with racemic cyclohexenone 2 , employing asymmetric Henry reaction (74% ee) and Corey–Chaykovsky epoxidation (17% yield, 1:4 dr) .

-

Second-Generation Synthesis : Improved diastereoselectivity via stereoselective cyclohexane substitution and reductive amination (85% yield for key steps) .

-

Table 2: Biological Comparison of this compound and Metabolite 1

| Property | This compound | Metabolite 1 |

|---|---|---|

| TRPV4 IC₅₀ (nM) | 2 | 56 |

| ChromLogD (pH 7.4) | 4.0 | 2.6 |

| Permeability (nm/sec) | 385 | 32 |

Structural Modifications and SAR Insights

Critical structure-activity relationship (SAR) findings from lead optimization:

-

Electron-Donating Substituents : Ortho-methoxy groups (e.g., compound 22 ) enhanced potency 280-fold via conformational effects on N-aryl rotation .

-

Divergent SAR Between Cores : Methylcyclohexane analogs exhibited distinct SAR vs. desmethyl counterparts. For example, para-ethoxy substitution (compound 16 ) improved potency (IC₅₀ = 5.2 nM) but increased clearance (140 mL/min/kg) .

Physicochemical Optimization

Balancing potency and PK required meticulous optimization:

科学研究应用

Pharmacological Mechanism

The primary mechanism of GSK2798745 involves the inhibition of TRPV4 channels, which are activated by various stimuli including hypotonicity and physical stress. Inhibition of these channels is hypothesized to prevent pulmonary edema by reducing interstitial fluid accumulation in the lungs .

Clinical Applications

-

Heart Failure :

- Clinical Trials : this compound has undergone several clinical trials to assess its safety and efficacy in patients with heart failure. A notable study involved administering this compound to evaluate its effects on pulmonary gas exchange and function in patients experiencing sleep-disordered breathing due to heart failure .

- Results : Early results indicated that this compound could potentially improve pulmonary function by reducing fluid accumulation in the lungs, thereby alleviating symptoms associated with heart failure .

-

Acute Lung Injury :

- Preclinical Studies : In animal models of chlorine gas-induced acute lung injury, this compound demonstrated marginal improvements in oxygenation levels post-exposure, although these improvements were not statistically significant across all measured endpoints . The study highlighted the need for further investigation into dose-response relationships and long-term efficacy.

Table 1: Summary of Key Clinical Studies Involving this compound

Case Studies

- Heart Failure Management :

- Acute Lung Injury Response :

作用机制

GSK2798745 通过选择性阻断 TRPV4 离子通道发挥作用。这些通道参与调节血管通透性和肺部液体平衡。 通过抑制 TRPV4,this compound 阻止血管通透性增加并减少肺水肿 . 分子靶点包括 TRPV4 通道,涉及的通路与钙信号传导和内皮细胞功能有关 .

相似化合物的比较

与其他 TRPV4 阻断剂相比,GSK2798745 具有高效、选择性和口服生物利用度等独特优势。类似化合物包括:

HC-067047: 另一种具有不同药代动力学特性的 TRPV4 阻断剂。

RN-1734: 一种具有不同化学结构和活性特征的 TRPV4 拮抗剂。

GSK1016790A: 一种用于比较研究的 TRPV4 激动剂,用于了解 this compound 的抑制效应.

生物活性

GSK2798745 is a novel compound developed as a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It has been investigated for its potential therapeutic applications in conditions such as pulmonary edema associated with heart failure and other respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, metabolism, clinical trial findings, and implications for treatment.

This compound functions by inhibiting the TRPV4 ion channel, which plays a critical role in mediating calcium influx across cell membranes. Activation of TRPV4 can lead to increased vascular permeability and contribute to pulmonary edema under conditions such as congestive heart failure. By blocking this channel, this compound aims to mitigate these effects and improve pulmonary function.

Pharmacokinetics

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Half-life | ~13 hours |

| Maximum plasma concentration (Cmax) | Increased by 9% after high-fat meal |

| Area under the curve (AUC) | 14% increase with food |

| Dosage | Single doses up to 12.5 mg |

This compound exhibits linear pharmacokinetics with minimal accumulation upon repeated dosing. It has been shown to be well-tolerated in both healthy volunteers and patients with stable heart failure, demonstrating no significant safety issues or serious adverse events during clinical trials .

Metabolism

The metabolism of this compound has been characterized through various studies. After administration, it is primarily metabolized in the liver, producing several oxidative metabolites. Notably, one major circulating metabolite accounts for approximately 62% of the observed drug-related material in human plasma following a single oral dose . The structural identification of this metabolite revealed hydroxylation on the central ring of this compound, leading to a penta-substituted cyclohexane structure .

Clinical Trials and Efficacy

Several clinical trials have assessed the efficacy of this compound in different patient populations:

- Chronic Cough Study : An adaptive study evaluated the effect of this compound on cough counts in patients with refractory chronic cough. The study was terminated early due to an observed increase in cough counts (34% increase compared to placebo), indicating that this compound may not be effective for this indication .

- Pulmonary Edema : In trials focusing on patients with heart failure, this compound demonstrated potential benefits in improving pulmonary function and gas exchange by reducing pulmonary interstitial fluid accumulation . However, further studies are necessary to establish its clinical efficacy definitively.

- Acute Lung Injury Model : In a swine model of chlorine gas-induced acute lung injury, this compound showed marginal improvement in oxygenation parameters (PaO2/FiO2 ratios), suggesting some therapeutic potential but also highlighting limitations in its efficacy .

Case Studies

- Study on Chlorine Gas Exposure : A study involving Yorkshire swine exposed to chlorine gas investigated the effects of this compound on acute lung injury. While there was evidence of a non-zero improvement in key endpoints, the overall clinical relevance was deemed marginal .

- Heart Failure Patients : In a randomized controlled trial involving heart failure patients, this compound was administered over several days to assess its impact on pulmonary function and sleep-disordered breathing. Preliminary results indicated improvements in these areas, but comprehensive data analysis is ongoing .

常见问题

Basic Research Questions

Q. What is the pharmacological profile of GSK2798745, including its mechanism of action and pharmacokinetic properties?

this compound is a first-in-class, highly selective, orally active TRPV4 ion channel blocker with an IC50 of 1.8 nM for human TRPV4 and 1.6 nM for rat TRPV4 . Its pharmacokinetics are linear, with a mean half-life of ~13 hours in humans and minimal accumulation (less than two-fold) after daily dosing. Food intake (e.g., high-fat meals) causes a modest increase in exposure (14% AUC increase) but does not significantly alter clinical dosing . Preclinical studies in rat models demonstrated alignment between in vitro potency and in vivo PK/PD predictions, supporting its translational potential .

Q. What preclinical evidence supports TRPV4 inhibition as a therapeutic strategy for conditions like pulmonary edema or chronic cough?

In preclinical models, this compound showed efficacy in reducing TRPV4-mediated pulmonary endothelial barrier disruption, validated in rat lung edema studies . However, in a swine model of chlorine-induced acute lung injury, intravenous this compound improved oxygenation but failed to impact key endpoints like mechanical lung function or histopathology, highlighting limitations in extrapolating preclinical efficacy to complex clinical scenarios .

Q. What safety data exist for this compound in early-phase clinical trials?

Phase I/IIa trials in healthy volunteers (14-day dosing) and heart failure patients (7-day dosing) reported no significant safety concerns. Adverse events were comparable to placebo, and no severe drug-related toxicities were observed, supporting its tolerability for long-term studies .

Advanced Research Questions

Q. How can adaptive trial designs improve efficiency in evaluating TRPV4 inhibitors like this compound for heterogeneous conditions?

Adaptive designs, such as the crossover study in chronic cough (NCT03372603), allowed early termination based on interim analysis. For example, an interim review of 12 participants showed a 32% increase in cough frequency with this compound versus placebo, leading to study cessation due to futility . This approach minimizes patient exposure to ineffective treatments and optimizes resource allocation.

Q. What methodologies are recommended for assessing drug-drug interaction (DDI) risks with this compound in polypharmacy scenarios?

A physiologically based pharmacokinetic (PBPK) model predicted negligible DDI risk between this compound (10 mg QD) and simvastatin. Simulations showed a 1.2-fold increase in simvastatin AUC, deemed clinically irrelevant. This approach integrates in vitro CYP3A4 inhibition data and clinical PK parameters to guide co-administration in heart failure trials .

Q. How should researchers reconcile contradictory efficacy data across clinical trials (e.g., chronic cough vs. preclinical pulmonary edema models)?

Discrepancies between preclinical and clinical outcomes (e.g., lack of antitussive effects despite TRPV4-ATP-P2X3 pathway hypotheses) warrant revisiting target validation. Methodologies include:

- Mechanistic re-evaluation : Confirm TRPV4's role in human disease vs. animal models .

- Biomarker-driven stratification : Use cough frequency reproducibility (as in NCT03372603) to identify responsive subpopulations .

- Endpoint sensitivity : Secondary endpoints (e.g., Leicester Cough Questionnaire) may lack granularity to detect subtle changes .

Q. What statistical approaches are suitable for trials terminated early due to futility (e.g., NCT03511105 in ARDS)?

Bayesian interim analyses can calculate conditional power (e.g., <7% success probability in NCT03511105) to justify early termination. Researchers should predefine futility thresholds, account for missing data biases, and transparently report posterior probabilities to avoid Type II errors .

Q. How can PK/PD modeling address interspecies differences in TRPV4 inhibitor development?

Aligning rat lung edema PK/PD models with human exposure data (e.g., ~70–85% TRPV4 inhibition post-LPS challenge) ensures translatability. However, discrepancies in swine models (e.g., limited oxygenation improvements despite TRPV4 blockade) emphasize the need for species-specific pathway validation .

Q. Methodological Guidance

- For preclinical-to-clinical translation : Use integrated PK/PD models to bridge in vitro IC50 values and in vivo efficacy .

- For clinical trial design : Employ adaptive protocols with predefined stopping rules to enhance ethical and operational efficiency .

- For DDI risk assessment : Leverage PBPK modeling to simulate interactions with common co-medications (e.g., statins) .

属性

IUPAC Name |

3-[[(5S,7S)-3-[5-(2-hydroxypropan-2-yl)pyrazin-2-yl]-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl]methyl]benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCMKDJBULWNAI-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@]2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419609-94-1 | |

| Record name | GSK-2798745 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1419609941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK2798745 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2798745 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FJ7LF55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。